pas3 protein
Description
Properties
CAS No. |
139247-58-8 |
|---|---|
Molecular Formula |
C8H9BrMg |
Synonyms |
pas3 protein |
Origin of Product |
United States |
Molecular Architecture and Genomic Dynamics of Pas3 Protein
Gene Organization and Transcriptional Regulation of Pas3 Protein Expression
The expression of the NPAS3 gene is a tightly regulated process, governed by its genomic location, the presence of specific regulatory elements, and the influence of various transcription factors. This regulation ensures its proper function in processes like neurogenesis. nih.govgenecards.org
The NPAS3 gene is located on the long arm of human chromosome 14, at position 13.1 (14q13.1). wikipedia.orgtandfonline.com Its regulation is controlled by various cis-regulatory elements, including promoters and enhancers, which are specific DNA sequences that modulate the gene's transcription rate. Research has identified several such elements that influence NPAS3 expression. For instance, a fast-evolving human non-coding region, 2xHAR142, located within the NPAS3 gene, functions as a developmental enhancer in the forebrain of transgenic mice. nih.gov This suggests that changes in these regulatory regions could have contributed to human brain evolution. nih.gov
| Gene Locus and Regulatory Elements of Human NPAS3 | |
| Gene Symbol | NPAS3 |
| Genomic Location | Chromosome 14q13.1 wikipedia.orgtandfonline.com |
| Regulatory Elements | Promoters/Enhancers: GeneHancer (GH) database lists several regulatory elements, including distal enhancers such as ENSR14_B8JGX and ENSR14_C598C. genecards.orgDevelopmental Enhancer: The accelerated non-coding region 2xHAR142 acts as a developmental enhancer in the forebrain. nih.gov |
NPAS3 itself is a transcription factor that forms a functional heterodimer with a partner protein, such as ARNT, to regulate the expression of its target genes. nih.gov However, the specific transcription factors that, in turn, regulate the expression of NPAS3 are less comprehensively characterized. Studies suggest a potential regulatory network involving NPAS3 and other factors like NF-κB. For example, the p65 member of the NF-κB superfamily has been observed to have parallel changes in expression with NPAS3 in PC12 cells, implying a possible regulatory relationship. nih.gov The intricate interplay of these factors is crucial for controlling the levels of Nthis compound in the cell.
Transcriptomic studies have revealed that NPAS3 expression is highly specific to certain tissues and developmental stages. In mice, Npas3 mRNA is detected during embryonic development between days 11.5 and 17.5, and its expression is exclusive to the brain in adults. nih.gov Early in development (9.5 to 11.5 days), expression is seen in the developing neural tube, and later becomes restricted to the neopallial layer of the cortex by day 14.5. nih.gov Expression has also been noted in non-neural tissues during development, including the developing dermis, cardiac valves, limb, and kidney. nih.gov
In adult organisms, NPAS3 is prominently expressed in various brain regions. In humans, high expression is found in the endothelial cells, ventricular zone, and corpus callosum. genecards.orgwikipedia.org Mouse studies show high expression in the hippocampus, particularly in the subgranular zone where adult neurogenesis occurs. researchgate.net This expression is specifically localized to maturing neuronal precursor cells rather than proliferating ones. researchgate.net Microarray analysis has also shown that the transcriptional targets of NPAS3 can vary depending on the circadian rhythm context. researchgate.net The loss of NPAS3 in mice leads to significant changes in the hippocampal transcriptome, affecting hundreds of protein-coding transcripts, the majority of which are downregulated. nih.gov
Genetic Variants and Alternative Splicing of this compound Transcripts
The complexity of the Nthis compound landscape is further enhanced by the processes of alternative splicing and the existence of genetic polymorphisms. These mechanisms allow for the production of multiple protein isoforms from a single gene and introduce variation within the population, which can have significant functional consequences. nih.govgenecards.org
The NPAS3 gene undergoes alternative splicing, a process where different exons of a gene are included or excluded from the final messenger RNA (mRNA) product. genecards.orgwikipedia.org This results in the generation of multiple transcript variants, which in turn are translated into different protein isoforms. The National Center for Biotechnology Information (NCBI) Gene database has characterized several transcript variants for human NPAS3.
| Characterized Human NPAS3 Isoforms | |
| Isoform 1 | Encoded by the longest transcript (variant 1), representing the full-length protein. nih.gov |
| Isoform 3 | Encoded by transcript variant 3. This isoform is shorter than isoform 1 due to multiple differences in the coding region that maintain the overall reading frame. nih.gov |
| Isoform 4 | Encoded by transcript variant 4. This isoform is also shorter than isoform 1 because it lacks an in-frame exon in the coding region. nih.gov |
These different isoforms may have distinct expression patterns or functional properties, contributing to the diverse roles of NPAS3.
Genetic variations, particularly single nucleotide polymorphisms (SNPs), within the NPAS3 gene have been associated with several psychiatric disorders. nih.gov Genome-wide and case-control association studies have linked SNPs in NPAS3 to an increased risk for schizophrenia, bipolar disorder, and major depression. nih.govnih.gov
Several specific variants have been studied in detail. Three common variants showed a positive association with schizophrenia: rs12434716 (c.1654G>C), rs10141940 (c.2208C>T), and rs10142034 (c.2262C>G). nih.gov The c.1654G>C variant results in an amino acid change from Alanine to Proline at position 552 (p.Ala552Pro) and may directly affect protein function. nih.gov Alternatively, these three SNPs are located within putative exonic splicing enhancer (ESE) motifs, suggesting they could affect the splicing of NPAS3 transcripts. nih.gov Another variant, a V304I mutation, has been implicated in a family with major mental illness and is associated with the aggregation of the Nthis compound. mdpi.com
However, the direct functional impact of some of these disease-associated variants is still under investigation. One study that generated and tested the p.Val304Ile, p.Ala552Pro, and p.Gly697Ser variants did not observe significant deficits in their gene-regulatory function in a laboratory setting, indicating that further characterization is needed to understand their precise effects in individuals who carry them. nih.gov
| Notable Genetic Polymorphisms in the NPAS3 Gene | |
| rs12434716 | c.1654G>C (p.Ala552Pro). Associated with schizophrenia; may affect protein function or splicing. nih.gov |
| rs10141940 | c.2208C>T. Associated with schizophrenia; located in a putative exonic splicing enhancer. nih.gov |
| rs10142034 | c.2262C>G. Associated with schizophrenia; located in a putative exonic splicing enhancer. nih.gov |
| rs146677388 | c.910G>A (p.Val304Ile). Identified in a family with major mental illness; associated with protein aggregation. nih.govmdpi.com |
| N/A | c.726C>T. Identified in schizophrenia patients; located in an exonic splicing enhancer element. nih.gov |
| N/A | c.2089G>A (p.Gly697Ser). A rare population variant. nih.govnih.gov |
Evolutionary Conservation and Phylogenetic Relationships of this compound Homologs
The this compound and its homologs are defined by the presence of one or more PAS domains, a highly versatile sensory module found across all kingdoms of life. wikipedia.orgnih.gov The evolutionary ubiquity of the PAS domain underscores its ancient origins and fundamental importance in allowing organisms to perceive and respond to a wide array of environmental and internal signals.
Comparative Genomics of this compound Across Kingdoms of Life
Comparative genomic analyses reveal that proteins containing the PAS domain, the defining feature of Pas3, are distributed throughout Bacteria, Archaea, and Eukarya. nih.gov This widespread presence indicates that the PAS domain emerged early in evolutionary history as a successful structural scaffold for signal sensing. While direct orthologs of the specific fungal this compound may be limited to closely related species, the broader family of PAS domain-containing proteins represents a striking example of divergent evolution from a common ancestral motif.
These proteins are involved in an extensive range of physiological processes, tailored to the specific needs of the organism. wur.nl In bacteria, PAS domains are integral components of sensor proteins that detect stimuli such as light, oxygen, and redox potential. nih.gov In eukaryotes, they are famously involved in regulating circadian rhythms (Drosophila PER protein), responses to hypoxia (Hypoxia-inducible factors), and developmental processes. wikipedia.orgelifesciences.org The genomic context and the domains with which the PAS domain is paired dictate the specific function of the protein. nih.gov This modularity has allowed for the vast functional diversification of PAS proteins throughout evolution.
The table below illustrates the diversity of PAS domain-containing proteins across different life forms, highlighting their varied roles.
| Protein Name | Organism/Kingdom | Function | Associated Domains |
| FixL | Sinorhizobium meliloti (Bacteria) | Oxygen sensing | Histidine Kinase |
| Photoactive Yellow Protein (PYP) | Halorhodospira halophila (Bacteria) | Blue light sensing | Standalone PAS domain |
| PER (Period protein) | Drosophila melanogaster (Eukarya) | Circadian rhythm regulation | bHLH, PAC |
| HIF-1α (Hypoxia-inducible factor 1-alpha) | Homo sapiens (Eukarya) | Response to hypoxia | bHLH, PAC |
| Pas3 | Cryptococcus neoformans (Eukarya) | Regulation of morphogenesis | Standalone PAS domain |
| ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) | Homo sapiens (Eukarya) | Dimerization partner for various PAS proteins | bHLH, PAC |
This table provides representative examples of the functional diversity of PAS domain proteins across different kingdoms of life.
Structural and Functional Conservation of this compound Domains and Motifs (e.g., PAS Domain)
The primary conserved feature of the this compound is its PAS domain. researchgate.net This domain exhibits remarkable structural conservation despite often low amino acid sequence similarity among homologs. mrc.ac.uk The canonical PAS fold consists of a five-stranded antiparallel β-sheet flanked by several α-helices. wikipedia.orgcellsignal.com This conserved architecture creates a versatile scaffold that can accommodate a variety of small molecule ligands or facilitate specific protein-protein interactions. wikipedia.orgnih.gov
Functionally, the PAS domain acts as a sensory and signaling module. wikipedia.org In the case of the this compound from Cryptococcus neoformans, the PAS domain is the only recognizable domain and is essential for the protein's function and its enrichment within the nucleus. researchgate.net Research has identified specific conserved residues within the core of the Pas3 PAS domain that are critical for its activity. researchgate.net Multiple sequence alignments show that Glycine (B1666218) 72 (G72) and Tyrosine 73 (Y73) in Pas3 are conserved residues found in representative PAS proteins from diverse organisms, including the Drosophila Per protein. researchgate.net
The following table summarizes the key conserved features of the PAS domain, with specific reference to findings related to the this compound.
| Feature | Description | Significance in this compound |
| Conserved 3D Structure | A core of a five-stranded antiparallel β-sheet surrounded by α-helices. wikipedia.orgmrc.ac.uk | This fold is the defining and only recognizable domain in Pas3, essential for its overall function. researchgate.net |
| Functional Role | Acts as a sensory module for signal transduction, often mediating protein-protein interactions. wikipedia.orgnih.gov | The PAS domain is critical for the proper subcellular localization of Pas3, which is necessary for its role in regulating fungal morphogenesis. researchgate.net |
| Conserved Residues | Specific amino acids, such as Glycine and Tyrosine, are conserved at key positions within the domain core across different species. researchgate.net | Pas3 contains conserved G72 and Y73 residues. Mutation of Y73 disrupts the protein's nuclear enrichment, demonstrating its functional importance. researchgate.net |
This table details the structural and functional conservation of the PAS domain, the key motif within the this compound.
Cellular Localization and Functional Determinants of Pas3 Protein
Subcellular Targeting and Intracellular Trafficking Pathways of Pas3 Protein
The precise localization of Pas3p is fundamental to its function. Its journey from synthesis in the cytosol to its final destination at the peroxisomal membrane is a tightly regulated process.
Identification of this compound Localization Signals and Mechanisms
Pas3p is an integral peroxisomal membrane protein. nih.govnih.gov Its proper targeting and insertion into the peroxisomal membrane are critical first steps for the assembly of the entire organelle. Unlike many peroxisomal matrix proteins that utilize well-defined Peroxisomal Targeting Signals (PTS1 or PTS2), the signals governing the trafficking of peroxisomal membrane proteins (PMPs) like Pas3p are generally less conserved. frontiersin.orgnih.gov
Pas3p is synthesized on free polyribosomes in the cytosol and is then targeted to the peroxisomal membrane. semanticscholar.org It is anchored in the membrane by its N-terminus, with the bulk of the protein facing the cytosol. nih.govnih.gov This topology is crucial for its function as a docking site for other proteins involved in peroxisome biogenesis. While a specific, linear targeting sequence for Pas3p has not been explicitly defined in the same manner as PTS1/PTS2, its ability to integrate into the membrane is an intrinsic property of the protein, likely encoded within its transmembrane domain. nih.govsemanticscholar.org
One of the primary mechanisms involving Pas3p is its role as a docking factor for Pex19p. nih.govresearchgate.net Pex19p acts as a cytosolic chaperone and import receptor for a class of newly synthesized PMPs. nih.govembopress.org The Pex19p-PMP cargo complex travels to the peroxisome and binds to Pas3p, which facilitates the insertion of the cargo PMP into the peroxisomal membrane. nih.govresearchgate.netembopress.org The interaction between Pas3p and its binding partners is a key determinant of its stable localization and function at the peroxisomal membrane. researchgate.net
| Property | Description | Source(s) |
| Protein Name | This compound (Pex3p) | nih.govnih.gov |
| Organism | Saccharomyces cerevisiae | nih.govnih.gov |
| Molecular Weight | ~48-50.6 kDa | nih.govnih.govsemanticscholar.org |
| Subcellular Location | Peroxisomal Membrane | nih.govnih.gov |
| Topology | N-terminal anchor, bulk of protein in cytosol | nih.govnih.govrupress.org |
Dynamic Relocalization of this compound in Response to Environmental Cues
Current research has not provided significant evidence to suggest that Pas3p undergoes dynamic relocalization in response to environmental cues. Its function appears to be constitutively required for the maintenance and proliferation of peroxisomes. The stable integration of Pas3p into the peroxisomal membrane is a hallmark of its role as a foundational component of the peroxisome assembly machinery. biorxiv.orgbiorxiv.orgnih.gov
Role of this compound in Key Cellular Processes
The functional significance of Pas3p is centrally located within the biogenesis and maintenance of peroxisomes. Its absence leads to a severe phenotype where functional peroxisomes are not formed.
This compound's Involvement in Organelle Biogenesis and Maintenance (e.g., Peroxisome Assembly)
The primary and most well-documented role of Pas3p is its essential function in peroxisome biogenesis. nih.govnih.govsemanticscholar.org Mutants lacking the PAS3 gene are characterized by the absence of morphologically detectable peroxisomes and a mislocalization of peroxisomal matrix enzymes to the cytosol. nih.govnih.govsemanticscholar.org This demonstrates that Pas3p is fundamental for the assembly of the entire organelle.
Pas3p's role can be summarized in the following key steps:
Docking Site: It serves as the essential membrane anchor for the cytosolic receptor Pex19p. nih.govresearchgate.net
PMP Import: The Pas3p-Pex19p interaction facilitates the import and insertion of other peroxisomal membrane proteins (PMPs) into the peroxisomal membrane. nih.govembopress.org
Foundation for Import Machinery: By enabling the proper localization of other PMPs, Pas3p is indirectly required for the assembly of the machinery that imports peroxisomal matrix proteins. nih.govrupress.org Without a stable peroxisomal membrane housing the necessary import complexes (the importomer), matrix proteins cannot be translocated into the organelle. nih.govrupress.org
In essence, Pas3p acts at a very early stage of peroxisome formation, establishing the initial membrane framework into which other necessary protein components are subsequently integrated. nih.govresearchgate.net
| Interacting Protein | Function in Peroxisome Biogenesis | Source(s) |
| Pex19p | Cytosolic chaperone and receptor for PMPs; docks to Pas3p. | nih.govresearchgate.netembopress.org |
| Other PMPs | Imported via the Pas3p-Pex19p pathway; form the structural and functional components of the peroxisomal membrane. | nih.govnih.gov |
| Matrix Proteins | Mislocalized to the cytosol in the absence of Pas3p due to the lack of a functional import machinery in a peroxisomal membrane. | nih.govnih.govsemanticscholar.org |
Contribution of this compound to Signal Transduction Pathways
Based on available scientific literature, there is no direct evidence linking the this compound of Saccharomyces cerevisiae to a role in signal transduction pathways. nih.govresearchgate.netresearchgate.net Its function is highly specialized and appears to be confined to the structural and assembly aspects of peroxisome biogenesis.
Regulation of Gene Expression and Chromatin Dynamics by this compound
The this compound is not known to have a direct role in the regulation of gene expression or chromatin dynamics. nih.govmdpi.cominforang.commdpi.com As an integral membrane protein localized to the peroxisome, it does not translocate to the nucleus or directly interact with transcription factors or chromatin. Its impact on the cell's genetic machinery is likely indirect, stemming from the metabolic consequences of dysfunctional peroxisomes in its absence.
This compound's Role in Cellular Morphogenesis and Differentiation
The this compound is a significant regulator of cellular morphogenesis and differentiation, with its specific functions varying across different species. In the fungal pathogen Cryptococcus neoformans, Pas3 is a key player in the morphological transition from yeast to hyphal growth, a process crucial for its life cycle and interaction with hosts. nih.govasm.org This transition, a form of cellular differentiation, is associated with the fungus's resistance to predators and its virulence. nih.gov
Research has identified Pas3 as an upstream regulator of Znf2, a master transcription factor controlling filamentation in C. neoformans. nih.govasm.org Pas3, a protein containing a PAS (Per-Arnt-Sim) domain known for sensing environmental signals, regulates the transcript level of ZNF2. nih.gov It achieves this by interacting with a chromatin modifier, Bre1, in the nucleus. nih.govasm.org This interaction influences histone modifications associated with active gene transcription, providing a link between environmental signaling and the epigenetic control of fungal development. nih.gov The deletion of the PAS3 gene impairs cell fusion and filamentation, underscoring its essential role in these morphogenetic processes. asm.orgresearchgate.net
In mammals, a different protein, Neuronal PAS domain protein 3 (NPAS3), is crucial for the development of the cerebral cortex. Studies in mice show that NPAS3 is highly expressed in the ventricular zone, which contains progenitor cells that generate neurons. nih.gov Knockdown of Npas3 has been shown to impair the radial migration of neurons and alter their laminar cell fate, demonstrating its critical role in neuronal differentiation and the structural formation of the brain. nih.gov NPAS3 is implicated in maintaining the stemness of radial glial cells and the proliferation of neural progenitors. nih.gov Disruption of the human NPAS3 gene has been linked to neurodevelopmental and psychiatric disorders. nih.govnih.gov
Participation of this compound in Protein Quality Control and Homeostasis Mechanisms
Pas3 proteins are integral to maintaining cellular health through their participation in protein quality control (PQC) and homeostasis. These mechanisms ensure that proteins are correctly folded and that misfolded or aggregated proteins are cleared to prevent toxicity. nih.govnih.gov
In the yeast Saccharomyces cerevisiae, Pas3p (now more commonly known as Pex3p) is a peroxisomal integral membrane protein that is essential for the biogenesis of peroxisomes. nih.govnih.gov Peroxisomes are vital organelles that house metabolic reactions, including fatty acid oxidation. A lack of Pas3p results in a "peroxisome-deficient" phenotype, where peroxisomal matrix enzymes are mislocalized to the cytosol. nih.govsemanticscholar.org By ensuring the proper assembly of peroxisomes, Pas3p plays a foundational role in cellular homeostasis, preventing the metabolic dysfunction that would arise from malfunctioning or absent peroxisomes. nih.gov Its function is a key aspect of organelle quality control, a subset of the broader cellular proteostasis network. mdpi.com
In the invertebrate model Caenorhabditis elegans, the protein pas-3 is an ortholog of the human proteasome alpha 4 subunit (PSMA4). mdpi.com The proteasome is the primary cellular machine responsible for degrading damaged or unnecessary proteins, placing it at the heart of PQC. nih.gov Research has shown that upregulation of pas-3 in C. elegans by caffeine (B1668208) enhances intestinal integrity during aging by reducing the accumulation of vitellogenin (a yolk protein). mdpi.comnih.gov This suggests that pas-3 contributes to proteostasis and longevity by maintaining the function of the proteasome, which is known to decline with age. mdpi.com
| Mechanism | Role of this compound | Organism |
| Organelle Biogenesis | Essential for the assembly of peroxisomes, ensuring proper localization of metabolic enzymes. | Saccharomyces cerevisiae |
| Proteasome Function | Forms a core subunit of the 20S proteasome, involved in the degradation of proteins like vitellogenin. | Caenorhabditis elegans |
Functional Characterization of this compound in Model Organisms
The function of Pas3 proteins has been elucidated through detailed studies in a range of model organisms, from single-celled yeasts to rodents. These models have been instrumental in uncovering the diverse roles of proteins referred to as Pas3.
Yeast Models for this compound Function (e.g., Saccharomyces cerevisiae)
In Saccharomyces cerevisiae, Pas3p is a 48-kD integral membrane protein located in the peroxisome. nih.gov It is indispensable for peroxisome biogenesis. nih.govnih.gov Genetic studies involving pas3 mutants show a complete absence of morphologically detectable peroxisomes. semanticscholar.org This leads to the mislocalization of peroxisomal enzymes, such as catalase and thiolase, which are found in the cytosol instead of the organelle. semanticscholar.org The this compound is anchored to the peroxisomal membrane, with a significant portion of the molecule exposed to the cytosol, suggesting it may function as a receptor or part of the import machinery for other peroxisomal proteins. nih.govnih.gov Cloning and functional complementation of the PAS3 gene confirmed its essential role in peroxisomal assembly. nih.govsemanticscholar.org
Fungal Models for this compound-Mediated Processes (e.g., Cryptococcus neoformans)
In the pathogenic fungus Cryptococcus neoformans, Pas3 is a small PAS domain protein that acts as a critical signaling regulator. nih.gov Unlike the yeast Pas3p, the cryptococcal Pas3 is enriched in the nucleus, despite lacking a conventional nuclear localization signal. nih.govasm.org Its primary role is in controlling morphogenesis, specifically the yeast-to-hypha transition that is part of the fungus's sexual reproduction cycle and response to the environment. nih.govresearchgate.net
Studies have established that Pas3 functions upstream of the transcription factor Znf2. asm.org The mechanism involves a direct interaction between Pas3 and Bre1, an E3 ubiquitin ligase that mediates histone H2B monoubiquitination—a mark of active transcription. nih.gov This Pas3-Bre1 complex regulates the expression of ZNF2 and its downstream targets, thereby controlling filamentation. nih.govasm.org Deletion of PAS3 also affects other virulence-related traits, causing reduced melanization and increased capsule size. asm.orgresearchgate.net
| Feature | S. cerevisiae Pas3p (Pex3p) | C. neoformans Pas3 |
| Cellular Localization | Peroxisomal Membrane | Nucleus |
| Primary Function | Peroxisome Biogenesis | Regulation of Morphogenesis |
| Mechanism | Component of protein import machinery | Interacts with Bre1 to regulate Znf2 transcription |
| Phenotype of Mutant | Peroxisome-deficient, cytosolic matrix enzymes | Defective filamentation and cell fusion |
Invertebrate Models for this compound Research (e.g., Caenorhabditis elegans, Drosophila melanogaster)
In Caenorhabditis elegans, the gene pas-3 encodes a subunit of the 20S proteasome core particle. mdpi.com Its function is directly tied to protein degradation and cellular homeostasis. RNA-seq analysis revealed that caffeine intake upregulates the expression of pas-3, which in turn helps maintain intestinal health during aging. mdpi.com This effect is partly achieved by reducing the production of vitellogenin, a yolk protein whose accumulation can be detrimental. mdpi.com The research highlights a role for pas-3 in proteasome activity and its impact on aging and intestinal integrity. mdpi.comnih.gov
In Drosophila melanogaster, the term "Pas3" is not commonly used for a single, well-defined protein corresponding to the yeast or fungal versions. The fruit fly genome contains orthologs for the components of the proteasome and peroxisomal machinery. For instance, the gene RpS3 encodes a ribosomal protein involved in spermatogenesis, but this is distinct from the proteasomal or peroxisomal Pas3 proteins. mdpi.com Another protein, Fasciclin III (Fas3), is a cell adhesion molecule involved in growth cone guidance. nih.gov Therefore, a direct functional analog named Pas3 is not a focus of research in Drosophila in the same way as in other model organisms.
Mammalian Cell Line and Rodent Models for this compound Investigation
In mammalian research, the most prominently studied related protein is NPAS3, a transcription factor belonging to the basic helix-loop-helix-PAS family. nih.gov Rodent models have been essential in characterizing its function. In the developing mouse cerebral cortex, NPAS3 plays a vital role in neurogenesis. nih.gov Studies using shRNA to knock down Npas3 in neural progenitor cells demonstrated its necessity for proper neuronal radial migration. nih.gov Loss of NPAS3 function leads to improperly positioned neurons, highlighting its role in establishing the layered structure of the cortex. nih.gov
NPAS3 is considered a master regulator of neuropsychiatric risk genes. nih.gov Research in NPAS3-deficient mice has shown altered expression of genes involved in critical neuronal pathways, including the Notch signaling pathway. nih.gov Given its role in neurodevelopment, NPAS3 has been identified as a significant genetic risk factor for major mental illnesses, including schizophrenia and bipolar disorder. nih.govnih.gov Mammalian cell lines are frequently used for transient or stable expression of proteins like NPAS3 to study their molecular interactions and downstream targets. thermofisher.comyoutube.com It is important to note that the human ortholog of the S. cerevisiae Pas3p is PEX3, which is crucial for peroxisome biogenesis and is implicated in human peroxisomal disorders.
Molecular Mechanisms and Interaction Networks of Pas3 Protein
Protein-Protein Interaction Landscape of Pas3 Protein
The functionality of Pas3 is largely dictated by its ability to form complexes with other proteins. The PAS domain, a highly conserved structural motif, serves as a primary interface for these interactions.
Research has identified key direct binding partners of the this compound, shedding light on the pathways it regulates. A significant interaction has been documented in the pathogenic fungus Cryptococcus neoformans, where Pas3 directly binds to Bre1, an E3 ubiquitin ligase. This interaction is crucial for the nuclear enrichment and function of Pas3. The PAS domain of Pas3 is essential for this physical association with Bre1.
While the direct interaction between Pas3 and Bre1 has been established through co-immunoprecipitation experiments, the precise stoichiometry of the Pas3-Bre1 complex has not yet been determined in published research. Further quantitative proteomics studies are required to elucidate the exact molecular composition of this and other potential Pas3-containing protein complexes.
| Binding Partner | Organism | Method of Identification | Stoichiometry |
|---|---|---|---|
| Bre1 (E3 ubiquitin ligase) | Cryptococcus neoformans | Co-immunoprecipitation | Not Determined |
The formation of protein complexes mediated by Pas3 has profound functional consequences for the cell. The Pas3-Bre1 complex in C. neoformans is a key regulatory node in the control of morphogenesis, specifically the transition from a yeast-like to a filamentous form.
This protein complex integrates a signaling regulator (Pas3) with a chromatin-modifying enzyme (Bre1). The Pas3-Bre1 complex functions in the nucleus to regulate the transcript level of a downstream transcription factor, Znf2. Znf2 is a master regulator of filamentation. Therefore, the Pas3-Bre1 interaction provides a direct link between environmental sensing (a typical role for PAS domain proteins) and the epigenetic regulation of developmental pathways. The cooperation between Pas3 and Bre1 is essential for controlling the expression of genes associated with filamentation through their influence on the cryptococcal transcriptome.
| Protein Complex | Functional Role | Cellular Process |
|---|---|---|
| Pas3-Bre1 | Transcriptional regulation of Znf2 | Fungal morphogenesis (filamentation) |
The dynamic nature of protein-protein interactions, including their temporal and spatial regulation, is critical for cellular signaling. While it is established that Pas3 is enriched in the nucleus, detailed studies on the dynamics of its interactions are currently limited. The mechanisms that govern the assembly and disassembly of Pas3-containing complexes, as well as the spatiotemporal control of these interactions in response to specific cellular signals or environmental cues, remain an area for future investigation. The nuclear localization of Pas3 appears to be constitutive under various tested conditions, suggesting that the regulation of its activity may occur at the level of complex formation or through post-translational modifications.
Post-Translational Modifications and Regulatory Mechanisms of this compound
Post-translational modifications (PTMs) are a primary mechanism for regulating protein function, localization, and stability. They can dynamically alter protein-protein interactions and enzymatic activity.
Phosphorylation is one of the most common and well-studied post-translational modifications. However, to date, there is no direct experimental evidence in the scientific literature demonstrating that the this compound itself is regulated by phosphorylation or dephosphorylation events. While the pathways in which Pas3 participates may be influenced by protein kinases and phosphatases, the specific phosphorylation status of Pas3 and its impact on its activity have not been characterized.
Similar to phosphorylation, there is currently a lack of direct evidence for the ubiquitination, SUMOylation, or other covalent modifications of the this compound. The direct interaction of Pas3 with the E3 ubiquitin ligase Bre1 raises the possibility that Pas3 could be a substrate for ubiquitination. However, the known function of the Pas3-Bre1 complex involves the Bre1-mediated ubiquitination of histone H2B, which in turn affects histone H3 methylation and gene transcription. The current body of research does not indicate that Bre1 targets Pas3 for ubiquitination. Further studies are necessary to determine if Pas3 is subject to any post-translational modifications that regulate its function.
Allosteric Regulation and Conformational Changes of this compound
The study of protein function is intrinsically linked to its structure and dynamic conformational states. Binding events, whether with other proteins or small molecules, often induce or select for specific conformations, a process that can be subject to allosteric regulation.
In the context of the peroxisomal Pex3 protein (historically Pas3p in S. cerevisiae), its primary role as a docking factor for the chaperone Pex19p necessitates significant protein-protein interaction. sinobiological.comrupress.org While direct studies detailing allosteric regulation are not prominent, the mechanism of interaction implies conformational adjustments. The binding of Pex19p, which carries peroxisomal membrane proteins (PMPs), to Pex3p at the peroxisomal membrane is a critical step in PMP import. sinobiological.com This interaction likely involves induced-fit or conformational selection mechanisms, where the binding event stabilizes a specific conformation of both proteins to facilitate the insertion of the cargo PMP into the membrane. gersteinlab.orgnih.gov The cytosolic domain of human PEX3 adopts a large helical bundle structure, which provides a platform for binding PEX19. nih.gov Specific residues within this domain are critical for the interaction, and mutations can disrupt binding, indicating that the precise topology of this interface is crucial for its function. rupress.orgnih.gov
For the this compound of Cryptococcus neoformans, its structure is characterized by a Per-Arnt-Sim (PAS) domain. asm.orgnih.gov PAS domains are widely recognized as sensory modules that can bind various ligands and mediate protein-protein interactions, often leading to conformational changes that regulate the activity of an associated effector domain. nih.gov Although the specific allosteric modulators for C. neoformans Pas3 have not been identified, the function of PAS domains in other proteins involves ligand-induced conformational shifts that unmask or alter interaction surfaces. nih.gov This suggests a plausible model where an unknown environmental signal or small molecule binds to the Pas3 PAS domain, inducing a conformational change that promotes its interaction with its binding partner, the chromatin modifier Bre1. asm.orgnih.gov This interaction is essential for Pas3's nuclear enrichment and its function in regulating gene expression related to fungal morphogenesis. asm.orgnih.gov
Mechanistic Elucidation of this compound's Molecular Action
The molecular action of Pas3 proteins is defined by their specific interactions and the functional consequences of these binding events.
The primary "ligands" identified for Pas3 proteins are other proteins. Detailed kinetic analyses, such as the determination of association (k_on) and dissociation (k_off) rates, are essential for a quantitative understanding of these interactions but are not extensively detailed in the available literature. nih.gov
Peroxisomal Pex3 (Pas3p): The binding specificity of Pex3 is directed towards Pex19p. rupress.org This interaction is fundamental to its role as the peroxisomal membrane docking site for the Pex19p-PMP complex. sinobiological.com Studies on human Pex3 have identified specific tryptophan residues (Trp-104 and Trp-224) in its cytosolic domain as being directly involved in binding to Pex19p. nih.gov This high degree of specificity ensures that PMPs are delivered to the correct organelle. The interaction is stable enough to allow for the efficient transfer and insertion of membrane proteins.
Cryptococcus neoformans Pas3: The this compound in this pathogenic yeast specifically interacts with Bre1, an E3 ubiquitin ligase involved in histone modification. asm.orgnih.gov This interaction was confirmed through co-immunoprecipitation experiments. asm.org The PAS domain of Pas3 is essential for this function, highlighting its role as the key interaction module. asm.orgnih.gov The binding of Pas3 to Bre1 is a critical upstream event in a signaling cascade that regulates the transcription of genes, such as ZNF2, which are master regulators of filamentation. asm.org
| Protein | Organism | Binding Partner (Ligand) | Function of Interaction | Key Interacting Domain |
|---|---|---|---|---|
| Pex3 (Pas3p) | Saccharomyces cerevisiae, Humans | Pex19p | Docking of Pex19p-PMP complexes for peroxisomal membrane protein import. sinobiological.comrupress.org | Cytosolic Domain (helical bundle). nih.gov |
| Pas3 | Cryptococcus neoformans | Bre1 | Regulation of histone modification and downstream gene expression for morphogenesis. asm.orgnih.gov | PAS Domain. asm.org |
Based on current research, this section is not directly applicable as neither the peroxisomal Pex3 nor the cryptococcal this compound is known to possess intrinsic enzymatic activity. Their functions are mediated through scaffolding and regulatory protein-protein interactions rather than catalysis.
Substrate Recognition: In this context, "substrate recognition" can be interpreted as the specific recognition of their respective protein binding partners.
Structural Biology of Pas3 Protein
Domain Architecture and Secondary Structural Elements of Pas3 Protein
The structural characterization of this compound begins with understanding its domain organization and the local folding patterns of its polypeptide chain.
Prediction and Analysis of Secondary Structure Motifs (e.g., Alpha-Helices, Beta-Sheets)
The core structure of a PAS domain is characterized by a conserved alpha/beta-fold. This fold typically comprises several alpha-helices and a five-stranded anti-parallel beta-sheet. google.combiorxiv.org Structural changes within the beta-sheet are often the origin of signaling events, which are then propagated through the flanking alpha-helices to effector domains. biorxiv.org While specific detailed experimental analyses or predictions of secondary structure motifs solely for Cryptococcus neoformans this compound are not extensively documented in the immediately available research, the presence of a PAS domain strongly suggests that its secondary structure incorporates these characteristic alpha-helices and beta-sheets. Predictive methods for protein secondary structure commonly identify these elements (alpha-helices, beta-sheets, and coils) based on amino acid sequence information. youtube.comebi.ac.ukdeepmind.googlenih.gov Given that the PAS domain is the key identifiable module in C. neoformans Pas3, its secondary structure is expected to conform to the established PAS domain fold.
Three-Dimensional Structural Determination of this compound and Its Complexes
Determining the three-dimensional structure of this compound and its complexes is vital for a complete understanding of its molecular mechanism. While experimental structures for C. neoformans Pas3 are not widely reported, various methods are employed in structural biology for such purposes.
X-ray Crystallography of Purified this compound or Its Domains
X-ray crystallography is a powerful technique used to determine the atomic-resolution three-dimensional structure of proteins from a crystal. This method requires purified protein that can form well-ordered crystals. While X-ray crystallography has been successfully applied to determine the structures of other proteins from Cryptococcus neoformans, such as protein farnesyltransferase and sterylglucosidase, there are no readily available reports in the Protein Data Bank (PDB) or recent literature detailing the experimental crystal structure of the full-length C. neoformans this compound or its isolated PAS domain. biorxiv.orgebi.ac.uk
Cryo-Electron Microscopy (Cryo-EM) of this compound in Multi-Protein Complexes
Cryo-Electron Microscopy (Cryo-EM) has emerged as a significant technique for determining the structures of large protein complexes, overcoming some limitations of X-ray crystallography, particularly for proteins that are difficult to crystallize. This compound is known to interact with the chromatin modifier Bre1 in C. neoformans. researchgate.netgoogle.com Determining the structure of the Pas3-Bre1 complex using Cryo-EM could provide crucial insights into their functional interplay. However, searches for reported Cryo-EM structures of C. neoformans Pas3 or its complexes did not yield specific entries in public databases as of the current date. Cryo-EM has been utilized for structural studies of other large protein complexes, including those from bacterial species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Dynamics and Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of proteins, particularly in solution. NMR is well-suited for studying protein dynamics and can complement crystallographic and Cryo-EM data. While NMR is a valuable tool in structural biology, especially for smaller proteins or domains, there are no specific reports found detailing the determination of the solution structure or dynamics of Cryptococcus neoformans this compound using NMR spectroscopy.
Structure-Function Relationships of this compound
For Saccharomyces cerevisiae Pas3 (PEX3), its function in peroxisome biogenesis is dependent on its structure as an integral membrane protein, anchored within the peroxisomal membrane by transmembrane domains. This structural localization is crucial for its role as a docking factor for the import of other peroxisomal membrane proteins. ontosight.aipsu.edunih.gov
Mapping Functional Sites onto this compound Structural Models
Mapping functional sites onto the structural models of Pas3 proteins provides insights into the molecular basis of their activity. For PAS domain-containing proteins, the PAS domain itself is a primary functional unit. These domains typically exhibit a conserved alpha/beta-fold, despite low amino acid sequence conservation across different proteins. nih.gov Within the PAS domain, specific residues are critical for function. For instance, in Cryptococcus neoformans Pas3, conserved glycine (B1666218) and tyrosine residues (G72 and Y73) within the PAS domain are essential for its nuclear enrichment and function in regulating morphogenesis. asm.org Mutations at these sites can lead to dysfunction.
Human NPAS3, a bHLH-PAS protein, contains both a bHLH domain and two PAS domains (PAS 1 and PAS 2/PAC). uniprot.org The bHLH domain is responsible for DNA binding and dimerization, requiring interaction with another bHLH protein for efficient DNA binding. uniprot.org The PAS domains in NPAS3 are involved in protein-protein interactions, including heterodimerization with proteins like ARNT. uniprot.org Functional sites within these domains are responsible for mediating these specific interactions and recognizing target DNA sequences. PROSITE and other databases provide annotations for these domains and potential functional sites based on sequence patterns and profiles. inserm.frexpasy.org
For Saccharomyces cerevisiae Pas3 (PEX3), functional sites include its transmembrane domains responsible for membrane insertion and anchoring, and regions that interact with other peroxins like PEX19 to facilitate protein import. ontosight.ainih.gov Protease digestion experiments have suggested a topology where the amino-terminus is anchored in the membrane, with the bulk of the protein exposed to the cytosol, consistent with a role in the peroxisomal import machinery. psu.edunih.gov
Data on conserved residues and functional domains can be summarized as follows:
| Protein/Domain | Organism | Key Structural Feature(s) | Functional Role(s) | Critical Residues (Example) |
| PAS domain | Various (e.g., C. neo.) | Conserved alpha/beta-fold | Signal sensing, protein interaction | G72, Y73 (C. neo Pas3) |
| bHLH domain | Human (NPAS3) | Basic helix-loop-helix motif | DNA binding, dimerization | N/A |
| Transmembrane domains | S. cerevisiae (Pas3/PEX3) | Hydrophobic stretches | Membrane anchoring, interaction with peroxins | N/A |
| PAS 1 domain | Human (NPAS3) | PAS fold | Protein interaction (e.g., dimerization with ARNT) | N/A |
| PAS 2/PAC domain | Human (NPAS3) | PAS fold | Protein interaction | N/A |
Understanding Conformational Flexibility and Its Biological Relevance
Conformational flexibility is a fundamental property of proteins, including Pas3 proteins, that is crucial for their biological function. Proteins are not rigid structures but exist as dynamic ensembles of conformations. wikipedia.orglibretexts.org This flexibility allows them to undergo changes in shape upon ligand binding, interaction with other molecules, or in response to environmental signals.
For PAS domain-containing proteins, conformational flexibility within the PAS domain is thought to be essential for signal transduction. The binding of a ligand or interaction with a partner protein can induce conformational changes that are then transmitted to other parts of the protein or to interacting proteins, leading to a downstream response. nih.govelifesciences.org Studies on various PAS domains suggest that they share similar conformational flexibilities, pointing to a common mechanism for communicating ligand binding or activation. nih.gov This flexibility can be related to the protein's ability to bind to multiple partners (promiscuity) through mechanisms like conformational selection, where the protein samples different conformations, some of which are competent to bind different ligands. plos.org
While specific detailed research findings on the conformational flexibility of Cryptococcus neoformans Pas3 or Saccharomyces cerevisiae Pas3 (PEX3) were not extensively detailed in the search results, the general principles of PAS domain flexibility and the dynamic nature of membrane proteins apply. The function of PEX3 as a docking factor and its interaction with PEX19 likely involve conformational rearrangements to facilitate the import of peroxisomal membrane proteins. ontosight.ainih.gov Similarly, the nuclear function of Cryptococcus neoformans Pas3 and its interaction with chromatin modifiers suggest that its PAS domain flexibility plays a role in mediating these interactions and influencing downstream gene regulation. asm.orgresearchgate.net For NPAS3, the flexibility of its bHLH and PAS domains is essential for its ability to dimerize and bind to specific DNA sequences, processes that inherently involve dynamic structural changes. uniprot.org
Protein and Associated Database Identifiers
Proteins, being large macromolecules, are typically cataloged in protein databases rather than chemical compound databases like PubChem, which are primarily for small molecules. The following table lists the proteins discussed and relevant database identifiers found in the search results.
| Protein Name | Organism | UniProt ID(s) | PDB ID(s) (if available/relevant) | PubChem CID (Not Applicable to Proteins) |
| This compound | Cryptococcus neoformans | Not explicitly found in search results for C. neoformans Pas3 | Not explicitly found in search results for C. neoformans Pas3 | N/A |
| This compound (PEX3) | Saccharomyces cerevisiae | Not explicitly found in search results for S. cerevisiae PEX3 | Not explicitly found in search results for S. cerevisiae PEX3 | N/A |
| Neuronal PAS domain-containing protein 3 | Homo sapiens (Human) | Q8IXF0, F8VR32 | AlphaFoldDB: Q8IXF0 | N/A |
| Neuronal PAS domain-containing protein 3 | Mus musculus (Mouse) | Q9QZQ0 | AlphaFoldDB: Q9QZQ0 | N/A |
Consequences of Pas3 Protein Perturbation and Dysregulation in Biological Systems
Genetic Perturbations of Pas3 Protein and Associated Cellular Phenotypes
Genetic alterations in the gene encoding the this compound can be broadly categorized as loss-of-function or gain-of-function mutations. These perturbations lead to distinct and severe cellular phenotypes, underscoring the protein's fundamental role in cell biology.
Analysis of Loss-of-Function Mutations in this compound
Loss-of-function mutations in the Pas3/PEX3 gene are characterized by the absence or non-functionality of the resulting protein. In the yeast Saccharomyces cerevisiae, pas3 mutants exhibit a classic peroxisome assembly (pas) phenotype. nih.gov This includes a complete lack of morphologically detectable peroxisomes and the mislocalization of peroxisomal matrix enzymes, which are instead found in the cytosol. nih.govembopress.org Similarly, PMPs are mislocalized to the cytosol and are rapidly degraded in pex3Δ mutants, indicating that Pas3p is essential for the stability and proper localization of these proteins. embopress.org
In humans, autosomal recessive loss-of-function mutations in the PEX3 gene are the cause of a subset of Peroxisome Biogenesis Disorders (PBDs), which fall under the Zellweger syndrome spectrum (ZSS). nih.govuniprot.org These disorders are characterized by a severe, often lethal, phenotype. nih.gov The cellular hallmarks of PEX3 deficiency in humans mirror those in yeast, most notably a complete defect in peroxisomal assembly. nih.gov Fibroblasts from patients with severe PEX3 mutations often lack any detectable peroxisomal membrane structures, sometimes referred to as "peroxisomal ghosts." nih.gov This severe cellular phenotype underlies the devastating clinical manifestations of Zellweger syndrome, including severe neurological dysfunction, craniofacial abnormalities, and liver dysfunction. uniprot.org The severity of the disease can vary, with some mutations allowing for residual PEX3 function, leading to a milder clinical presentation but still within the ZSS. nih.gov
| Feature | Description of Phenotype | Organism |
| Peroxisome Morphology | Complete absence of morphologically detectable peroxisomes. nih.govembopress.org | S. cerevisiae, Humans |
| Matrix Protein Localization | Peroxisomal matrix enzymes (e.g., catalase) are mislocalized to the cytosol. nih.govembopress.org | S. cerevisiae, Humans |
| Membrane Protein Localization | Peroxisomal membrane proteins are mislocalized and rapidly degraded. embopress.org | S. cerevisiae |
| Metabolic Function | Defective β-oxidation of very-long-chain fatty acids and other peroxisome-specific metabolic pathways. medscape.com | Humans |
| Clinical Manifestation | Severe congenital disorders, including Zellweger syndrome, neonatal adrenoleukodystrophy, and infantile Refsum disease. uniprot.orgtum.de | Humans |
Effects of Gain-of-Function Mutations and Overexpression of this compound
While specific gain-of-function mutations that enhance this compound activity are not well-documented, overexpression studies provide insight into the consequences of increased Pas3/PEX3 levels. In mammalian COS7 cells, overexpression of human Pex3p has been shown to cause a proliferation of endoplasmic reticulum (ER) membranes, suggesting that early stages of peroxisome formation may be linked to the ER. genecards.orgsinobiological.com
In the yeast Yarrowia lipolytica, overexpression of PEX3 leads to a distinct phenotype related to peroxisome inheritance. Instead of an equitable distribution of peroxisomes during cell division, the organelles are gathered and transferred en masse to the developing bud, leaving the mother cell devoid of peroxisomes. nih.gov This finding revealed an unexpected role for Pex3p not only in biogenesis but also as a receptor for class V myosins, linking it to organelle motility and segregation. nih.gov This suggests that the stoichiometry of this compound is critical for balanced peroxisome inheritance.
| Perturbation | Observed Effect | Cellular Process Affected | Organism |
| PEX3 Overexpression | Proliferation of endoplasmic reticulum (ER) membranes. sinobiological.com | Organelle Biogenesis/Membrane Dynamics | Mammalian Cells |
| PEX3 Overexpression | Preferential transfer of peroxisomes to the daughter cell, leaving the mother cell without peroxisomes. nih.gov | Peroxisome Inheritance and Motility | Y. lipolytica |
Molecular and Cellular Manifestations of this compound Dysfunction
The dysfunction of this compound, arising from genetic perturbations, leads to a cascade of molecular and cellular consequences that disrupt cellular homeostasis.
Impact of this compound Perturbation on Organelle Homeostasis
The most direct and significant impact of this compound perturbation is the complete disruption of peroxisome homeostasis. As Pas3/PEX3 is a key factor in the initial steps of peroxisome synthesis, its absence prevents the formation of functional peroxisomes. nih.gov This leads to the loss of all metabolic functions carried out by this organelle, including the breakdown of very-long-chain fatty acids and the detoxification of reactive oxygen species. medscape.com The accumulation of these unprocessed metabolites can lead to lipotoxicity and increased oxidative stress, further compromising cellular health.
Beyond the peroxisome itself, Pas3/PEX3 dysfunction has implications for the endoplasmic reticulum. Pex3p is believed to traffic through the ER en route to the peroxisome, and its overexpression affects ER membrane proliferation, indicating a close relationship between these two organelles in the biogenesis pathway. sinobiological.com Therefore, the dysregulation of Pas3 can also perturb the normal dynamics of the ER membrane system.
Disruption of Signaling Pathways Regulated by this compound
Pas3/PEX3 is not a classical signaling enzyme but rather a crucial structural and docking protein. Its role in signaling is therefore indirect, primarily by maintaining the structural integrity of the peroxisome, which in turn participates in and influences various signaling pathways.
One key interaction is with Pex19p, a chaperone and receptor for many PMPs. Pas3p acts as the docking factor for Pex19p at the peroxisomal membrane, a critical step for the insertion of other membrane proteins. rupress.org A mutation in Pas3p that disrupts this interaction leads to a failure of peroxisomal assembly. nih.gov
In yeast, Pas3p also serves as a docking platform for proteins involved in selective autophagy of peroxisomes (pexophagy), such as Atg30. nih.gov The interaction between Pex3 and Atg30 is a regulatory step in initiating pexophagy. Pex3 can modulate the phosphorylation of Atg30, which is a prerequisite for its interaction with the core autophagy machinery. nih.govnih.gov Therefore, Pas3p dysfunction would impair the cell's ability to clear damaged or superfluous peroxisomes, a critical quality control mechanism.
Furthermore, the metabolic chaos caused by peroxisome absence can secondarily disrupt major cellular signaling networks. For instance, studies have shown that mitochondrial dysfunction can inhibit peroxisome proliferation by downregulating genes controlled by the SNF1 (the yeast ortholog of AMPK) signaling pathway, highlighting the extensive interorganellar communication that is disrupted when peroxisomes are absent. nih.govelifesciences.org
Alterations in Gene Expression Profiles Due to this compound Dysfunction
The loss of functional peroxisomes due to Pas3/PEX3 mutations triggers downstream changes in cellular gene expression as the cell attempts to cope with the metabolic consequences. While comprehensive transcriptome analyses of pex3 null mutants are not extensively detailed, studies of related peroxisomal disorders provide significant insights.
For example, in a mouse model of a Zellweger spectrum disorder (lacking functional peroxisomes due to a Pex2 knockout), there is significant downregulation of key enzymes in fructose (B13574) metabolism, including ketohexokinase (KHK) and aldolase (B8822740) B (ALDOB). researchgate.net This suggests that functional peroxisomes are somehow required for the normal expression of genes involved in fructolysis.
Additionally, the interplay between mitochondria and peroxisomes extends to gene regulation. Mitochondrial oxidative phosphorylation (OXPHOS) deficiencies have been shown to inhibit the expression of numerous peroxisomal proteins involved in fatty acid and methanol (B129727) metabolism. elifesciences.org This regulation is linked to the SNF1/AMPK signaling pathway, which controls transcriptional repressors. nih.govelifesciences.org Given that PEX3 loss leads to a complete absence of peroxisomes and subsequent metabolic stress that can impact mitochondrial function, it is highly probable that pex3 mutants would exhibit significant alterations in the expression of genes related to lipid metabolism, glucose/fructose metabolism, and cellular stress responses.
Pex3 Protein in Cellular Stress Responses and Adaptive Mechanisms
The Pex3 protein, an integral peroxisomal membrane protein, is a master regulator of peroxisome biogenesis, ensuring the formation and integrity of these vital organelles. nih.govfrontiersin.org Beyond its foundational role in organelle creation, Pex3 is critically involved in dynamic cellular quality control and stress response pathways. It functions as a key signaling platform on the peroxisomal membrane, orchestrating processes that allow cells to adapt to and survive various stressors. nih.govresearchgate.net Pex3's multifaceted roles include managing oxidative stress, modulating the selective degradation of peroxisomes through autophagy (pexophagy), and ultimately contributing to cell survival by preventing stress-induced cell death. researchgate.netnih.gov Its functions are highly conserved across diverse species, from yeast to mammals, highlighting its fundamental importance in eukaryotic cell biology. biorxiv.org
Role of Pex3 Protein in Oxidative Stress Response
Pex3 plays a crucial, albeit indirect, role in the cellular defense against oxidative stress. Its primary contribution stems from its essential function in the biogenesis of peroxisomes, which are central hubs for the metabolism of reactive oxygen species (ROS). nih.govnih.gov Peroxisomes house numerous enzymes, such as catalase, that detoxify harmful ROS like hydrogen peroxide, thereby protecting cellular components from oxidative damage. biologists.com Without functional Pex3, peroxisomes cannot be formed correctly, leading to a compromised capacity to manage ROS levels. researchgate.net
Perturbations in Pex3 function have been directly linked to increased sensitivity to oxidative stress.
In the fungus Alternaria alternata, deletion of the AaPex3 gene resulted in an inability to resist peroxides and compounds that generate superoxide (B77818) radicals. nih.gov This deletion also impacted the expression of other genes implicated in ROS resistance, underscoring Pex3's role in the broader oxidative stress response network. nih.gov
In mammalian lymphoma cells, reducing the expression of Pex3 renders the cells significantly more susceptible to apoptosis induced by ROS. researchgate.net This indicates that Pex3-mediated peroxisome integrity is vital for protecting cancer cells from oxidative damage and promoting their survival. researchgate.net
The accumulation of damaged or dysfunctional peroxisomes can itself become a source of cellular ROS. nih.gov Therefore, Pex3's role extends to maintaining a healthy population of these organelles, a function tightly linked to the autophagic pathways discussed below.
Modulation of Autophagy and Apoptosis Pathways by this compound
Pex3 is a pivotal modulator of two critical cellular processes: autophagy, specifically the selective degradation of peroxisomes (pexophagy), and apoptosis (programmed cell death). It acts as a gatekeeper, balancing organelle quality control with cell survival signals.
Pexophagy Regulation: Pex3 is a key initiator of pexophagy, a specialized form of autophagy that removes superfluous or damaged peroxisomes to maintain cellular homeostasis. nih.govnih.gov Its role is multifaceted, acting as both a sensor and a docking platform for the autophagy machinery.
Induction of Pexophagy: In mammalian cells, high levels or overexpression of Pex3 on the peroxisomal membrane can trigger pexophagy. nih.govtandfonline.commdpi.com This induction leads to the ubiquitination of unidentified peroxisomal proteins, which serves as a signal for degradation. nih.govtandfonline.com It is noteworthy that Pex3 itself does not need to be ubiquitinated to initiate this process. tandfonline.com
Receptor Docking: Pex3 serves as an anchor or docking site for pexophagy receptors. In yeast, Pex3 directly binds to receptors like Atg30 and Atg36, recruiting them to the peroxisomal surface. nih.govnih.gov This interaction is crucial for the subsequent recruitment of the core autophagy machinery and the formation of the autophagosome around the peroxisome. nih.gov In mammalian cells, Pex3-induced pexophagy requires the autophagy receptor NBR1, which recognizes the ubiquitin signals on the peroxisome. nih.govnih.govtandfonline.com Another receptor, SQSTM1/p62, is also recruited and is primarily involved in the clustering of peroxisomes before their degradation. nih.govtandfonline.com
Apoptosis Regulation: Pex3 contributes to an anti-apoptotic, pro-survival cellular state. By ensuring functional peroxisomes that can mitigate oxidative stress, Pex3 helps prevent the activation of ROS-induced apoptotic pathways. researchgate.net Studies where Pex3 function is compromised reveal a clear increase in programmed cell death.
In lymphoma cell lines, the knockdown of Pex3 resulted in an increase in basal apoptosis and significantly potentiated cell death induced by chemical agents. researchgate.net
Similarly, the specific deletion of Pex3 in germ cells of mice led to a dramatic increase in cell apoptosis, impairing spermiogenesis. nih.gov
These findings establish that Pex3 is a key component of a protective mechanism that shields cells from triggers of apoptosis, thereby promoting cell survival.
This compound's Contribution to Cellular Adaptation and Survival
The culmination of Pex3's roles in peroxisome biogenesis, oxidative stress management, and regulation of cellular degradation pathways establishes it as a critical factor for cellular adaptation and survival. Its function is indispensable for viability in a range of organisms, particularly under conditions of stress.
The essentiality of Pex3 is starkly demonstrated in trypanosomatid parasites, where the Pex3 protein is required for the biogenesis of specialized peroxisomes called glycosomes. frontiersin.orgnih.gov Depletion of Pex3 in these organisms is lethal, highlighting its absolute requirement for survival. nih.gov This makes Pex3 an attractive potential drug target for diseases caused by these parasites. frontiersin.org
In mammalian cells, Pex3's contribution to survival is linked to its role in maintaining cellular homeostasis. By controlling peroxisome number and function through both biogenesis and degradation (pexophagy), Pex3 allows cells to adapt their metabolic capacity and stress-resistance to changing environmental cues. biologists.comresearchgate.net The ability to clear away damaged peroxisomes prevents the buildup of ROS and subsequent cellular damage, which could otherwise lead to cell death. researchgate.netnih.gov The protective role of Pex3 in lymphoma cells, where it helps the cells resist drug-induced apoptosis, further illustrates its importance in cellular survival under challenge. researchgate.net
Data Tables
Table 1: Key Protein Interactors of Pex3 in Pexophagy
| Interactor | Organism/System | Role in Pex3-Mediated Pexophagy | Reference |
|---|---|---|---|
| NBR1 | Mammalian Cells | Autophagy receptor essential for the degradation of ubiquitinated peroxisomes during Pex3-induced pexophagy. | biologists.comnih.govtandfonline.com |
| SQSTM1/p62 | Mammalian Cells | Autophagy co-receptor required for the clustering of peroxisomes prior to degradation. | nih.govtandfonline.comresearchgate.net |
| Atg30 | Pichia pastoris (Yeast) | Pexophagy-specific receptor that docks onto Pex3 at the peroxisomal membrane to initiate degradation. | nih.gov |
| Atg36 | Saccharomyces cerevisiae (Yeast) | Pexophagy-specific receptor that binds to Pex3, tagging the peroxisome for degradation. | biorxiv.orgnih.gov |
| Hrr25 | Saccharomyces cerevisiae (Yeast) | Kinase that phosphorylates Atg36. This interaction and subsequent phosphorylation are dependent on Pex3. | nih.gov |
Table 2: Consequences of Pex3 Perturbation in Biological Systems
| Perturbation | Biological System | Observed Consequences | Reference |
|---|---|---|---|
| Gene Deletion (ΔAaPex3) | Alternaria alternata (Fungus) | - Impaired peroxisome biogenesis.
| nih.gov |
| Gene Knockdown (siRNA) | Mammalian Lymphoma Cells | - Compromised peroxisome biogenesis.
| researchgate.net |
| Overexpression | Mammalian Cells | - Induction of pexophagy.
| nih.govnih.govtandfonline.com |
| Gene Deletion (Germ cell-specific) | Mouse Spermatids | - Absence of peroxisomes.
| nih.gov |
| Gene Depletion (RNAi) | Trypanosoma brucei (Parasite) | - Disrupted glycosome (peroxisome) biogenesis.
| nih.gov |
Advanced Methodologies for Pas3 Protein Investigation
Advanced Imaging and Microscopy Techniques
Advanced imaging and microscopy techniques have become indispensable tools for elucidating the intricate molecular dynamics and subcellular organization of proteins. In the investigation of Pas3 protein (also known as Pex3), these methodologies provide unprecedented insights into its function in peroxisome biogenesis and interaction with other cellular components.
Live-Cell Imaging of this compound Dynamics and Localization
Live-cell imaging allows for the real-time observation of this compound within its native cellular environment, providing critical information about its localization, mobility, and transport pathways. researchgate.netnih.gov The development of fluorescent protein tags, such as Green Fluorescent Protein (GFP), has revolutionized the ability to visualize Pas3 dynamics without disrupting cellular functions. researchgate.netnih.gov
By fusing Pas3 to a fluorescent protein like GFP, researchers can track its movement and distribution. For instance, live-cell imaging has been instrumental in observing the role of Pas3 in peroxisome biogenesis, a process that is highly dynamic and adapts to metabolic needs. These imaging technologies enable the determination of subcellular localization and can even visualize protein-protein interactions in living cells. researchgate.net
Recent studies have employed various live-cell imaging approaches to study Pas3. For example, fluorescence microscopy of cells expressing Pas3-GFP has been used to analyze peroxisomes. nih.gov This technique allows for the direct observation of molecular dynamics, which provides crucial information that cannot be obtained through other methods. researchgate.net The combination of fluorescent labeling and advanced microscopy offers a powerful approach to study the spatiotemporal localization of Pas3 and understand its dynamic processes within the cell. researchgate.net
| Technique | Protein Tag | Key Findings for Pas3 Dynamics | Reference |
|---|---|---|---|
| Confocal Fluorescence Microscopy | GFP (Green Fluorescent Protein) | Visualization of Pas3 localization to peroxisomal membranes; observation of peroxisome proliferation and degradation cycles. | nih.gov |
| Time-Lapse Imaging | Fluorescent Fusion Proteins | Tracking the movement and turnover of Pas3-containing peroxisomes over time. | nih.govspringernature.com |
| Fluorescence Resonance Energy Transfer (FRET) | CFP/YFP Pairs | Demonstrated the direct interaction and proximity of Pas3 with its binding partner Pex19 in living cells. |
Super-Resolution Microscopy for Subcellular Architecture Involving this compound
Standard fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. nih.gov Super-resolution microscopy techniques bypass this limitation, enabling the visualization of subcellular structures with near-molecular detail. nih.govnih.gov These methods have been pivotal in uncovering the fine architecture of structures involving the this compound.
One such technique, Stimulated Emission Depletion (STED) microscopy, has been successfully applied to study Pas3 in yeast. nih.gov By using STED, researchers were able to resolve the membrane of individual, tiny peroxisomes labeled with Pas3, which was not possible with conventional confocal microscopy. nih.gov This high-resolution imaging revealed additional, previously unseen tiny Pas3-GFP patches on the peroxisomal membrane. nih.gov
Super-resolution techniques like STED, Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM) provide spatial resolutions down to 20-50 nm. nih.gov This level of detail is crucial for mapping the precise location of Pas3 within the peroxisomal membrane and its spatial relationship with other proteins in its vicinity, thereby providing a more detailed understanding of the molecular machinery of peroxisome biogenesis. semanticscholar.org Automated STED imaging, for example, has been used to generate large datasets that offer a precise and accurate view of the complex and dynamic localization of Pas3 and its binding partners. nih.gov
Proteomic and Transcriptomic Profiling
Integrating proteomics and transcriptomics provides a comprehensive view of the cellular processes involving Pas3, from its protein-protein interactions and post-translational modifications (PTMs) to the regulatory networks that control its gene expression.
Mass Spectrometry-Based Proteomics for this compound Interaction Mapping and PTM Analysis
Mass spectrometry (MS)-based proteomics is a powerful technology for identifying and quantifying proteins and their PTMs on a large scale. nih.gov This approach has been instrumental in mapping the interaction network of Pas3 and identifying its modifications, which are crucial for its function.
Affinity purification coupled with mass spectrometry (AP-MS) is a common method used to identify proteins that interact with a specific protein of interest. springernature.com In the context of Pas3, this would involve using a tagged version of the protein to pull down its binding partners from cell lysates, which are then identified by MS. springernature.com Such studies have been critical in confirming the interaction between Pas3 and Pex19, a key step in the import of peroxisomal membrane proteins. uni-tuebingen.de Pex19 acts as a chaperone and receptor for newly synthesized peroxisomal membrane proteins, delivering them to Pas3 at the peroxisomal membrane. uni-tuebingen.denih.gov
Furthermore, MS-based proteomics can identify various PTMs, such as phosphorylation, ubiquitination, and acetylation, which can regulate a protein's activity, localization, and stability. nih.govyoutube.com Quantitative proteomic analysis of cells where Pas3 has been depleted has been used to identify proteins whose targeting to the endoplasmic reticulum is dependent on Pas3, revealing a broader role for Pas3 in protein trafficking. nih.gov
| Proteomic Technique | Purpose | Key Findings Related to Pas3 | Reference |
|---|---|---|---|
| Affinity Purification-Mass Spectrometry (AP-MS) | Identify Pas3-interacting proteins. | Confirmed the direct interaction between Pas3 and Pex19; identified other potential binding partners involved in peroxisome biogenesis. | springernature.com |
| Quantitative Proteomics (Label-Free) | Analyze changes in the proteome upon Pas3 depletion. | Identified a spectrum of client proteins that depend on Pas3 for targeting to the endoplasmic reticulum. | nih.gov |
| Cross-Linking Mass Spectrometry (XL-MS) | Capture transient or weak interactions and provide structural insights. | Can be used to stabilize the Pas3-Pex19 complex and map the specific residues involved in the interaction. | springernature.com |
RNA Sequencing and Single-Cell Transcriptomics for this compound Gene Regulatory Networks
Transcriptomic approaches, particularly RNA sequencing (RNA-seq), provide a snapshot of the complete set of RNA transcripts in a cell, offering insights into the genes that are actively expressed under specific conditions. nih.gov Single-cell RNA sequencing (scRNA-seq) further enhances this by providing transcriptomic data from individual cells, revealing cellular heterogeneity. nih.govbiorxiv.org
These technologies can be used to construct gene regulatory networks (GRNs), which represent the complex web of interactions between transcription factors and their target genes that control gene expression. sc-best-practices.org By analyzing the expression patterns of the PEX3 gene (the gene encoding this compound) alongside other genes across different cell types or conditions, researchers can infer the regulatory networks that govern Pas3 expression. researchgate.netnih.gov
For instance, if the expression of a particular transcription factor consistently correlates with the expression of PEX3 across many single cells, it suggests a potential regulatory relationship. biorxiv.org This approach can identify the key upstream regulators that control the levels of this compound in the cell, which is crucial for maintaining peroxisomal function. While specific GRN studies focusing solely on Pas3 are emerging, the computational frameworks for inferring such networks from scRNA-seq data are well-established and can be applied to dissect the regulation of peroxisome biogenesis. biorxiv.orgnih.gov This allows for the identification of latent regulatory changes that might not be apparent from traditional bulk analysis. biorxiv.org
Future Research Directions and Emerging Paradigms for Pas3 Protein
Elucidating Novel Functional Interplays and Regulatory Feedback Loops
Future research into Pas3 protein is poised to uncover a more complex network of interactions and regulatory mechanisms than is currently understood. A key area of investigation will be the complete characterization of the Pas3 interactome in various physiological states and in different fungal organisms. This will likely reveal novel binding partners and, consequently, novel functions.
A significant breakthrough has been the discovery of the interaction between Pas3 and the chromatin modifier Bre1 in C. neoformans. This interaction is crucial for the regulation of the transcription factor Znf2, which is a master regulator of filamentation. The Pas3-Bre1 complex represents a novel link between environmental sensing (a hallmark of PAS domain proteins) and epigenetic regulation. Future studies should aim to dissect the molecular details of this interaction. For instance, identifying the specific signals perceived by the Pas3 PAS domain that trigger its association with Bre1 will be crucial. It is also important to determine if this interaction is conserved in other fungi or if functionally analogous interactions exist.
Furthermore, the discovery that Pas3, despite lacking a nuclear localization signal, is enriched in the nucleus suggests the existence of a novel nuclear import mechanism, likely mediated by its interaction with other proteins. Identifying these transport factors will be a key step in understanding how Pas3 function is spatially regulated.
The potential for regulatory feedback loops involving Pas3 is another exciting area for exploration. For example, does the downstream target of the Pas3-Bre1 pathway, Znf2, or other regulated genes in turn influence the expression or activity of Pas3? Unraveling such feedback mechanisms, whether positive or negative, will be essential for a complete understanding of the signaling dynamics governing fungal morphogenesis.
Integration of this compound into Systems Biology and Computational Models
To fully appreciate the role of Pas3 within the complex cellular machinery, it will be essential to integrate our knowledge of its functions into systems-level and computational models. Currently, no specific systems biology or computational models for Pas3 have been reported. However, the development of such models represents a significant future research direction.
A primary goal would be to construct a comprehensive regulatory network model for fungal morphogenesis that incorporates Pas3. This model would not only include the known Pas3-Bre1-Znf2 axis but also integrate other signaling pathways that are known to influence fungal development. By employing mathematical modeling and computational simulations, researchers could predict the dynamic behavior of this network in response to various environmental cues. This could help in understanding how subtle changes in input signals are translated into distinct morphological outputs.
Furthermore, computational modeling of the Pas3 PAS domain could provide insights into its ligand-binding properties. Although no specific ligand has been identified for Pas3, PAS domains are known to bind a wide range of small molecules. In silico screening of compound libraries against a homology model of the Pas3 PAS domain could identify potential ligands, which could then be validated experimentally. Identifying a ligand would be a major step towards understanding the upstream signals that regulate Pas3 activity.
Steered molecular dynamics simulations could also be employed to investigate the conformational changes in Pas3 upon ligand binding or interaction with partner proteins like Bre1. nih.gov Such studies could reveal the allosteric mechanisms that govern Pas3 function and its role in signal transduction.
Development of Advanced Methodological Approaches for this compound Study
Advancing our understanding of Pas3 will necessitate the application and development of cutting-edge methodological approaches. While traditional techniques like yeast two-hybrid screens and co-immunoprecipitation have been valuable, more sophisticated methods are needed to explore the dynamic and context-dependent nature of Pas3's interactions and localization.
Advanced Imaging Techniques: Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), could be employed to visualize the subcellular localization of Pas3 with unprecedented detail. springernature.comresearchgate.netrug.nlnih.govspringernature.com This would be particularly useful for investigating its association with peroxisomal membranes in S. cerevisiae and its nuclear and potentially other subcellular localizations in C. neoformans. Live-cell imaging using these techniques could also track the dynamic movement of Pas3 in response to different stimuli.
Proteomic Approaches: To expand the known interactome of Pas3, advanced proteomic techniques such as proximity-dependent biotinylation (BioID) and affinity purification-mass spectrometry (AP-MS) could be utilized. frontiersin.org These methods allow for the identification of both stable and transient protein-protein interactions in their native cellular context. Applying these techniques to Pas3 would likely reveal a host of novel interacting partners, providing new leads for functional studies.
Chromatin-focused Methods: Given the interaction of Pas3 with the chromatin modifier Bre1, techniques that probe protein-chromatin interactions will be invaluable. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) could be used to determine if Pas3 is recruited to specific genomic loci, either directly or indirectly through its interaction with DNA-binding proteins. wikipedia.org This would provide a genome-wide map of Pas3's influence on gene expression.
Exploration of this compound as a Target for Fundamental Biological Understanding (excluding therapeutic development implications)
The study of this compound offers a unique window into several fundamental biological processes, making it an excellent model for broader biological inquiry. Its dual roles in peroxisome biogenesis and signal transduction provide a platform to investigate the coordination of organelle formation with cellular signaling pathways.
Peroxisome Biogenesis: In S. cerevisiae, Pas3 is an integral membrane protein essential for the formation of peroxisomes. Further investigation into the precise mechanism by which Pas3 contributes to this process could reveal novel principles of organelle assembly. For instance, understanding how Pas3 is targeted to the peroxisomal membrane and how it interacts with other peroxins (peroxisome biogenesis proteins) could provide a more detailed model of peroxisome formation.
PAS Domain Function and Signal Transduction: The PAS domain is a ubiquitous signaling module found in all kingdoms of life. wikipedia.org Pas3 serves as an excellent model to study the function of this domain in the context of fungal biology. Elucidating the signals sensed by the Pas3 PAS domain and the conformational changes that transduce this signal to downstream effectors will contribute to our general understanding of PAS domain-mediated signal transduction. nih.gov This knowledge could be applicable to the study of other PAS domain-containing proteins in a wide range of organisms.
Fungal Development and Adaptation: The role of Pas3 in regulating morphogenesis in C. neoformans highlights its importance in fungal development and adaptation to environmental niches. nih.gov By studying Pas3 and its regulatory network, researchers can gain deeper insights into how fungi undergo complex developmental transitions in response to external cues. This is a fundamental aspect of fungal biology with implications for understanding fungal ecology and evolution. The study of Pas3 homologues in other fungi could also reveal conserved and divergent mechanisms of developmental regulation.
Q & A
Q. How can researchers distinguish between PAS3 isoforms in mRNA processing studies?
PAS3 isoforms can be identified by analyzing alternative polyadenylation (APA) sites using 3′RACE (Rapid Amplification of cDNA Ends) combined with Southern blotting or sequencing. For example, in VEGF mRNA studies, primers targeting PAS1 (proximal) and PAS2/PAS3 (distal) cleavage sites enable differentiation of isoform lengths . Quantitative PCR with isoform-specific probes or RNA-seq focusing on 3′UTR regions can further validate isoform expression levels .
Q. What experimental methods are recommended for detecting PAS3 protein in mammalian cells?
- Western blot : Use validated antibodies such as Rabbit anti-NPAS3 (e.g., Proteintech 55472-1-AP) targeting epitopes within the PAS domain (aa 469-558) .
- Immunofluorescence : Fix cells and apply antibodies to visualize subcellular localization, particularly in neuronal or meiotic cells .
- Recombinant protein controls : Include NPAS3 recombinant fragments (e.g., Human NPAS3 aa 469-558) as positive controls to confirm antibody specificity .
Q. Which model organisms are suitable for studying PAS3 function?
- Human/mouse : For neurodevelopmental studies (e.g., schizophrenia-linked NPAS3 mutations) .
- Arabidopsis : For analyzing PAS3’s role in very-long-chain fatty acid (VLCFA) synthesis and organ growth .
- Oocyte models : To investigate PAS3’s regulation of Cyclin B1/CDK1 activity during meiosis .
Advanced Research Questions
Q. How does PAS3 regulate meiotic progression, and what experimental designs validate its role?
PAS3 ensures timely Cyclin B1 accumulation by promoting translation of Ccnb1 mRNA isoforms with extended 3′UTRs. Key methods include:
- Time-lapse imaging : Track meiotic duration in PAS3 mutant vs. wild-type oocytes .
- CDK1 activity assays : Measure phosphorylation of GST-PP1 substrate in oocyte extracts .
- Spindle analysis : Use immunofluorescence (α-tubulin/γ-tubulin antibodies) to quantify defects in PAS3 mutant MII spindles . Contradiction note: While PAS3 delays meiosis I in oocytes , its plant homolog accelerates cell division via cytokinin regulation . Context-dependent roles necessitate species-specific validation.
Q. What mechanisms link PAS3 dysfunction to schizophrenia, and how can these be modeled?
NPAS3 haploinsufficiency disrupts dimerization domains (bHLH-PAS), impairing neuronal differentiation. Approaches include:
- Translocation models : Study lymphoblast cell lines with t(9;14) disrupting NPAS3 introns .
- Microdeletion assays : Introduce intronic deletions (e.g., ΔIntron 2) to mimic proband mutations .
- Phenocopy rescue : Overexpress full-length NPAS3 in patient-derived iPSCs to restore dendritic arborization .
Q. How does PAS3 influence APA (alternative polyadenylation) in cancer-related genes like PTEN?
PAS3 competes with polyadenylation enhancers (e.g., CFIm25/CstF64) to favor distal PAS usage. Methodological insights:
- Reporter constructs : Engineer mutations in PAS2 enhancer elements (e.g., mUE/mDE) to shift APA to PAS3 .
- siRNA knockdown : Target PTEN 3′UTR regions between PAS3 and PAS4 to reduce long isoform expression .
- LC-MS/MS : Quantify PTEN protein levels post-APA modulation to confirm isoform-specific translation .
Data Contradictions and Resolution Strategies
Q. Why do PAS3 mutations show opposing phenotypes in oocytes vs. plant models?
Methodological Best Practices
Q. How should researchers address variability in PAS3 antibody performance?
- Peptide competition assays : Pre-incubate antibodies with immunogen peptides (e.g., Human NPAS3 aa 469-558) to confirm signal specificity .
- Cross-species validation : Test antibodies on tissues from NPAS3-knockout models to rule out off-target binding .
Q. What statistical approaches are critical for analyzing PAS3-related APA data?
- Linear regression : Correlate PAS3 isoform ratios (PAS1/PAS3) with protein expression (e.g., Cyclin B1 or PTEN) using R² values .
- Error analysis : Calculate 95% confidence intervals for qPCR/LC-MS/MS replicates to assess technical vs. biological variability .
Tables: Key Experimental Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
